2,2-二甲基-1,3-丙二胺

描述

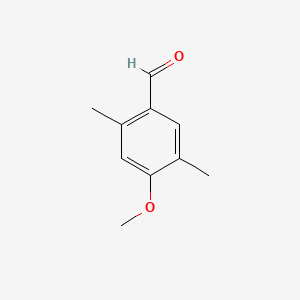

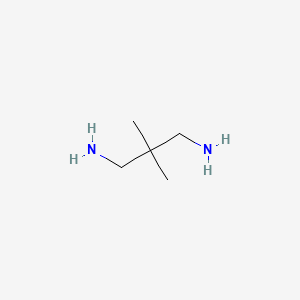

2,2-Dimethyl-1,3-propanediamine is a chemical compound that serves as a versatile ligand in coordination chemistry. It is characterized by the presence of two methyl groups attached to the central carbon of the 1,3-propanediamine chain. This structural feature influences the coordination geometry and properties of metal complexes formed with this ligand .

Synthesis Analysis

The synthesis of 2,2-dimethyl-1,3-propanediamine derivatives can be achieved through various methods. For instance, the hexadentate 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate ligand was synthesized for the formation of a nickel(II) complex, indicating the potential for creating a wide range of substituted ligands and complexes . Similarly, the preparation of 1,3-bis(p-dimethylaminobenzyl)hexahydropyrimidines involved the catalytic reduction of a di-Schiff base derived from a related diamine, showcasing the synthetic versatility of diamine derivatives .

Molecular Structure Analysis

The molecular structure of complexes involving 2,2-dimethyl-1,3-propanediamine is significantly influenced by the presence of methyl substituents. For example, the crystal structure of a nickel(II) complex with this ligand revealed an octahedral coordination geometry with a twist-boat conformation of the six-membered chelate ring, which is a result of the steric effects imposed by the geminal methyl groups . In another study, the crystal structure of a chromium(III) complex with a related ligand showed a dimeric arrangement with antiferromagnetic coupling between the chromium centers .

Chemical Reactions Analysis

The introduction of methyl substituents on the 2,2-dimethyl-1,3-propanediamine ligand can modulate the reactivity and selectivity of the resulting metal complexes. For instance, the presence of geminal methyl groups in the ligand of a nickel(II) complex was found to induce structural changes that could affect the complex's reactivity . Additionally, the synthesis of platinum(II) complexes with alkyl-1,4-butanediamine ligands, which are structurally similar to 2,2-dimethyl-1,3-propanediamine, demonstrated the potential for creating compounds with significant antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-1,3-propanediamine derivatives are closely related to their molecular structure. The introduction of methyl groups can influence properties such as solubility, stability, and complexation behavior. For example, the stability constants of transition metal complexes with trifluoromethyl-substituted propanediamine ligands were determined, showing an increase in stability and selectivity towards copper(II) ions with an increasing number of carboxyethyl groups . The crystal structure of a Schiff base derived from 2,2-dimethyl-1,3-propanediamine revealed intra-molecular hydrogen bonding and C-H...π interactions, which contribute to the stability of the crystal network .

科学研究应用

金属络合物形成

2,2-二甲基-1,3-丙二胺已被研究其形成金属络合物的能力。研究人员调查了2,2-二甲基-1,3-丙二胺-N,N,N',N'-四乙酸酯配体形成的金属络合物的结构特征。这些研究揭示了配体中的结构修饰如何影响金属络合物的性质,正如六齿配体与特定金属离子形成八面体络合物的情况一样(Đurić等,2020)。

催化氧化羰基化反应

该化合物已被用于催化氧化羰基化过程。研究表明,与未取代的二胺相比,使用2,2-二甲基-1,3-丙二胺可以提高合成环状脲的产率。这表明该化合物在提高催化反应效率方面具有潜力(Qian et al., 1999)。

抗菌和结构研究

已对与2,2-二甲基-1,3-丙二胺形成的络合物的抗菌性能进行了研究。这些涉及钴和镁等金属的络合物被评估其对各种细菌和念珠菌的抗菌活性,显示出它们在潜在生物应用方面的重要见解(Gitarić等,2022)。

体外研究

体外研究探讨了与2,2-二甲基-1,3-丙二胺形成的镍(II)络合物的抗菌活性。这些络合物对致病念珠菌菌株表现出良好的抗真菌活性,为潜在的治疗应用提供了宝贵信息(Drašković等,2017)。

合成和工业应用

该化合物已被研究其在合成N,N-二甲基-1,3-丙二胺中的作用,这是制造各种工业产品的关键中间体。研究侧重于优化连续合成过程,反映了其在工业上的重要性(Meng et al., 2013)。

热分解研究

关于涉及2,2-二甲基-1,3-丙二胺的金属络合物的热分解研究为了解这些化合物在热应力下的稳定性和行为提供了见解。这项研究对于了解该化合物在各种工业和化学过程中的行为至关重要(Aksu et al., 2007)。

安全和危害

未来方向

作用机制

H2NCH2C(CH3)2CH2NH2H_2NCH_2C(CH_3)_2CH_2NH_2H2NCH2C(CH3)2CH2NH2

. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action

It’s known that the compound can form complexes with transition metals . This suggests that it may interact with its targets by coordinating with metal ions, potentially altering the function of metalloproteins or metal-dependent enzymes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Dimethylpropane-1,3-diamine is currently limited. Its physical properties such as a boiling point of 152-154 °c (lit) and a density of 0.851 g/mL at 25 °C (lit.) can influence its pharmacokinetic behavior.

属性

IUPAC Name |

2,2-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHUNHGZUHZNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064628 | |

| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,3-propanediamine | |

CAS RN |

7328-91-8 | |

| Record name | 2,2-Dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyldiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6M3PC2JB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-propanediamine?

A1: 2,2-Dimethyl-1,3-propanediamine has the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. []

Q2: What spectroscopic data is available for characterizing 2,2-Dimethyl-1,3-propanediamine?

A2: Researchers have used various techniques including FTIR, 1H NMR, and 13C NMR to characterize 2,2-Dimethyl-1,3-propanediamine and its derivatives. These techniques provide valuable information about the structure and bonding within the molecule. [, , , , ]

Q3: How is 2,2-Dimethyl-1,3-propanediamine used in the synthesis of Schiff base ligands?

A3: 2,2-Dimethyl-1,3-propanediamine acts as a diamine building block in condensation reactions with aldehydes, particularly salicylaldehyde derivatives, to form tetradentate N2O2 Schiff base ligands. These ligands are often used to chelate metal ions, creating metal complexes with diverse applications. [, , , ]

Q4: What role does 2,2-Dimethyl-1,3-propanediamine play in the formation of metal complexes?

A4: 2,2-Dimethyl-1,3-propanediamine is commonly employed as a ligand in the synthesis of transition metal complexes. It primarily coordinates as a bidentate ligand through its two nitrogen atoms, forming a six-membered chelate ring with the metal center. [, , , ]

Q5: How does the structure of 2,2-Dimethyl-1,3-propanediamine affect the properties of metal complexes?

A5: The presence of the two methyl groups on the central carbon atom of 2,2-Dimethyl-1,3-propanediamine introduces steric hindrance, influencing the geometry and stability of metal complexes. This steric bulk can affect the metal's coordination environment and its reactivity. [, ]

Q6: Can you provide an example of how 2,2-Dimethyl-1,3-propanediamine influences the magnetic properties of metal complexes?

A6: Research indicates that variations in the diimino chain length of Schiff base ligands derived from 2,2-Dimethyl-1,3-propanediamine can impact the Cu⋯U distance and Cu(II) ion coordination geometry in Cu-U complexes. These structural changes, influenced by the ligand, directly affect the magnetic behavior of the complexes, switching the Cu-U coupling from ferromagnetic to antiferromagnetic. []

Q7: What unique interactions have been observed in the solid-state structures of complexes containing 2,2-Dimethyl-1,3-propanediamine?

A7: In a study involving a cobalt(III)/potassium complex incorporating 2,2-Dimethyl-1,3-propanediamine, researchers observed counterintuitive I3-⋯I3- dimers in the solid state. This interaction, stabilized by surrounding molecules, suggests the potential existence of anti-electrostatic halogen⋯halogen interactions in solution. []

Q8: How does 2,2-Dimethyl-1,3-propanediamine contribute to the catalytic activity of metal complexes in reactions like the Mizoroki-Heck reaction?

A8: Studies demonstrate that palladium(II) complexes incorporating Schiff base ligands derived from 2,2-Dimethyl-1,3-propanediamine can serve as efficient catalysts in the Mizoroki-Heck reaction. These complexes exhibit high catalytic activity and selectivity, highlighting their potential in organic synthesis. []

Q9: Can you elaborate on the role of 2,2-Dimethyl-1,3-propanediamine in CO2/epoxide copolymerization?

A9: Research indicates that the backbone structure of salen ligands, particularly those incorporating 2,2-Dimethyl-1,3-propanediamine, significantly influences the activity of dizinc complexes in CO2/cyclohexene oxide copolymerization. The complex with both the 2,2-Dimethyl-1,3-propanediamine backbone and imine substituents exhibited the highest catalytic activity, emphasizing the importance of ligand design in polymerization reactions. []

Q10: How does the presence of 2,2-Dimethyl-1,3-propanediamine affect the stability of metal-organic frameworks (MOFs) in the presence of SO2?

A10: Studies have revealed that Mg2(dobpdc) MOFs appended with 2,2-Dimethyl-1,3-propanediamine exhibit remarkable stability against SO2, a common impurity in industrial gas streams. This robustness under realistic CO2 capture conditions makes them promising candidates for carbon capture applications. []

Q11: How is computational chemistry being used to study 2,2-Dimethyl-1,3-propanediamine and its derivatives?

A11: Density Functional Theory (DFT) calculations have been instrumental in understanding the interactions of 2,2-Dimethyl-1,3-propanediamine with other molecules. For example, DFT calculations helped elucidate the mechanism of SO2 interaction with diamine-appended Mg2(dobpdc) MOFs, revealing the formation of specific metal-bound or ammonium bisulfite species depending on the diamine's structure. []

Q12: How do structural modifications of 2,2-Dimethyl-1,3-propanediamine affect the catalytic activity of its palladium(II) complexes in the Sonogashira reaction?

A12: In a study focusing on Sonogashira coupling reactions, researchers synthesized a series of palladium(II) complexes with Schiff base ligands derived from 2,2-Dimethyl-1,3-propanediamine and various salicylaldehyde derivatives. Introducing substituents like Cl and CH3 at the meta position of the salicylaldehyde moiety significantly impacted the catalytic activity, highlighting the importance of the electronic and steric properties of the ligand in influencing the complex's performance. []

Q13: What analytical methods are employed to characterize and quantify 2,2-Dimethyl-1,3-propanediamine and its derivatives?

A13: Researchers utilize a combination of techniques including elemental analysis (CHN), X-ray crystallography, and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the elemental composition, crystal structure, and identify specific compounds within complex mixtures containing 2,2-Dimethyl-1,3-propanediamine and its derivatives. [, , , ]

Q14: What is the significance of 2,2-Dimethyl-1,3-propanediamine in the development of radiopharmaceuticals like 99mTc-HMPAO?

A14: 2,2-Dimethyl-1,3-propanediamine serves as a key building block in synthesizing HMPAO (hexamethylpropylene amine oxime), a ligand used in the radiopharmaceutical 99mTc-HMPAO. This radiopharmaceutical is crucial for imaging cerebral blood flow. Research has focused on separating and studying individual stereoisomers of HMPAO to understand their distinct brain uptake properties and optimize imaging capabilities. []

Q15: How does 2,2-Dimethyl-1,3-propanediamine contribute to antimicrobial activity in metal complexes?

A16: Copper(II) and nickel(II) complexes incorporating 2,2-Dimethyl-1,3-propanediamine as a ligand have shown promising antifungal activity against Candida species. This suggests the potential of these complexes as alternative antifungal agents. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)

![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)